Cas no 2227683-77-2 (2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)

2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid structure
2227683-77-2 structure
商品名:2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid
CAS番号:2227683-77-2
MF:C26H30N2O5
メガワット:450.526807308197
CID:6359092
PubChem ID:165878452

2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid
    • 2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
    • 2227683-77-2
    • EN300-1553945
    • インチ: 1S/C26H30N2O5/c1-2-23(25(31)27-17-12-11-16(13-17)14-24(29)30)28-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,2,11-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)/t16-,17+,23-/m0/s1
    • InChIKey: MKMAJMUVVDLAPC-MFEFFIJZSA-N
    • ほほえんだ: OC(C[C@H]1CC[C@H](C1)NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 105Ų

2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1553945-0.25g
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
0.25g
$3099.0 2023-05-26
Enamine
EN300-1553945-0.5g
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
0.5g
$3233.0 2023-05-26
Enamine
EN300-1553945-1.0g
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
1g
$3368.0 2023-05-26
Enamine
EN300-1553945-500mg
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
500mg
$3233.0 2023-09-25
Enamine
EN300-1553945-10000mg
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
10000mg
$14487.0 2023-09-25
Enamine
EN300-1553945-2500mg
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1553945-50mg
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1553945-250mg
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1553945-5.0g
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
5g
$9769.0 2023-05-26
Enamine
EN300-1553945-10.0g
2-[(1RS,3SR)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentyl]acetic acid
2227683-77-2
10g
$14487.0 2023-05-26

2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid 関連文献

2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acidに関する追加情報

Introduction to 2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid (CAS No. 2227683-77-2)

2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid, identified by its Chemical Abstracts Service number CAS No. 2227683-77-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising bioactivity, making it a subject of extensive research and development in the quest for novel therapeutic agents.

The molecular structure of 2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid is characterized by its complex stereochemistry, which includes multiple stereocenters arranged in a cyclopentyl backbone. The presence of the (9H-fluoren-9-yl)methoxycarbonyl moiety introduces a fluorinated aromatic ring system, which is known to enhance metabolic stability and binding affinity in drug candidates. This feature has made the compound an attractive scaffold for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific biological pathways implicated in human diseases. The unique structural features of CAS No. 2227683-77-2 position it as a potential candidate for modulating key enzymes or receptors involved in disease mechanisms. For instance, studies have suggested that the cyclopentylacetic acid moiety may interact with protease enzymes, while the amino and carbonyl functionalities could serve as hydrogen bond donors or acceptors, facilitating tight binding to biological targets.

One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. The stereochemical configuration at the chiral centers is critical for ensuring enantioselective binding to biological targets, which is often a prerequisite for therapeutic efficacy. Preliminary computational studies have indicated that the molecule may exhibit high affinity for certain neurotransmitter receptors, suggesting its utility as an allosteric modulator or antagonist.

Moreover, the fluoren-9-yl substituent has been extensively studied for its ability to improve pharmacokinetic properties such as solubility and bioavailability. This is particularly relevant in drug design, where optimizing these properties can significantly enhance the clinical efficacy of a therapeutic agent. The incorporation of this moiety into CAS No. 2227683-77-2 underscores its potential as a lead compound for further development.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid on multigram scales, which is essential for both preclinical and clinical studies. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired stereochemical purity, ensuring that subsequent biological evaluations are conducted with high fidelity.

The pharmacological profile of this compound is still under investigation, but initial experiments have revealed intriguing properties that warrant further exploration. For example, in vitro assays have demonstrated inhibitory activity against certain enzyme targets at submicromolar concentrations, indicating a strong binding interaction. Additionally, cell-based assays have shown modulation of signaling pathways relevant to disease progression.

In conclusion,CAS No. 2227683-77-2 represents a structurally intricate and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of stereochemistry and functional groups makes it an attractive candidate for further optimization as a therapeutic agent. As research continues to uncover new biological targets and mechanisms, compounds like 2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid are poised to play a crucial role in advancing drug discovery efforts.

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